Ethyl 2-chloro-6-(4-methylphenyl)nicotinate
Overview
Description
Synthesis Analysis
Ethyl 2-chloronicotinate is used as a pharmaceutical intermediate . The synthesis involves heating 2-Chloropyridine-3-carboxylic acid and thionyl chloride in benzene under reflux .Molecular Structure Analysis
The molecular formula of Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is C15H14ClNO2 . The molecular weight is 275.734 .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is closely related to a range of nicotinate esters studied for their unique chemical properties, including their synthesis, molecular conformations, and crystal structures. For instance, the synthesis and analysis of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate have revealed insights into their polarized electronic structures and crystallographic differences despite similar molecular conformations, suggesting a broader applicability of such compounds in materials science and pharmaceutical research (Cobo, Glidewell, Low, & Orozco, 2008).
Biological Interactions
- The binding and hydrolysis of nicotinate esters, including structures similar to ethyl 2-chloro-6-(4-methylphenyl)nicotinate, by human serum albumin have been studied. This research highlights the selective binding and metabolic pathways of various nicotinate esters, indicating their potential therapeutic applications and the importance of understanding their interactions with biological macromolecules (Steiner, Mayer, & Testa, 1992).
Pharmacological Potential
- Certain nicotinate derivatives have been evaluated for their retinoprotective effects in pharmacological studies. For example, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been shown to improve retinal microcirculation and resistance to ischemia in a rat model, suggesting that similar compounds like ethyl 2-chloro-6-(4-methylphenyl)nicotinate may possess potential therapeutic benefits in treating retinal diseases (Peresypkina et al., 2020).
Agrochemical Applications
- The structural analogs of ethyl 2-chloro-6-(4-methylphenyl)nicotinate have been synthesized and assessed for their insecticidal and fungicidal activities, highlighting the compound's relevance in developing new agrochemical agents. Such research indicates the potential of ethyl 2-chloro-6-(4-methylphenyl)nicotinate and its derivatives in contributing to the development of novel pesticides and herbicides (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
properties
IUPAC Name |
ethyl 2-chloro-6-(4-methylphenyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)12-8-9-13(17-14(12)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMIUGJKWDKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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